Boc-Hyp(Bzl)-OH

Peptide Synthesis Collagen Mimetics Stereochemistry

Researchers synthesizing collagen-model peptides via Boc-SPPS face cumulative O-acylation side reactions when using unprotected hydroxyproline derivatives. Boc-Hyp(Bzl)-OH resolves this through orthogonal Boc/Bzl protection: • Boc/Bzl Orthogonality - Boc removed by TFA during chain elongation; Bzl ether remains intact until final HF cleavage, preventing premature 4-hydroxyl exposure • Eliminates O-Acylation - Benzyl-protected hydroxyl blocks undesired ester bond formation under standard carbodiimide coupling conditions • Defined (2S,4R) Stereochemistry - [α]20/D -40° ± 2° ensures native trans-4-hydroxyproline conformation essential for triple-helix stabilization in collagen-model peptides

Molecular Formula C17H23NO5
Molecular Weight 321.4 g/mol
CAS No. 54631-81-1
Cat. No. B558117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Hyp(Bzl)-OH
CAS54631-81-1
Synonyms54631-81-1; Boc-Hyp(Bzl)-OH; (2S,4R)-4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylicacid; Boc-O-benzyl-trans-4-hydroxy-L-proline; Boc-O-benzyl-L-hydroxyproline; ST51037532; PubChem12278; Boc-Hyp(Bzl)-OH?DCHA; 15535_ALDRICH; SCHEMBL376159; 15535_FLUKA; CTK8B5003; DGIGGVANZFKXLS-KGLIPLIRSA-N; MolPort-003-926-839; ZINC404745; ACT02248; ANW-46986; CB-945; AKOS015924089; AKOS015998709; AM81836; RTR-019310; VA50594; AJ-22408; AK-80328
Molecular FormulaC17H23NO5
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC=CC=C2
InChIInChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(9-14(18)15(19)20)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1
InChIKeyDGIGGVANZFKXLS-KGLIPLIRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Hyp(Bzl)-OH: Protected Hydroxyproline for Boc-SPPS


Boc-Hyp(Bzl)-OH (N-α-Boc-O-benzyl-trans-4-hydroxy-L-proline) is a doubly protected L-hydroxyproline derivative in which the α-amine is masked by a tert-butyloxycarbonyl (Boc) group and the side-chain 4-hydroxyl is protected as a benzyl (Bzl) ether. This orthogonal protection scheme renders the molecule exclusively compatible with Boc-based solid-phase peptide synthesis (Boc-SPPS) workflows, where the Boc group is removed with trifluoroacetic acid (TFA) during chain elongation and the Bzl ether is cleaved under strong acid conditions (e.g., HF) only upon final resin cleavage . With a molecular weight of 321.37 g/mol and an optical rotation [α]20/D of −40° ± 2° (c = 2% in ethanol), this compound serves as the standard precursor for incorporating native (2S,4R)-4-hydroxyproline residues into collagen-model peptides and proline-rich sequences when employing Boc-chemistry .

1
Boc-SPPS dedicated: Orthogonal Boc (amine) / Bzl (hydroxyl) protection designed exclusively for TFA/HF Boc-chemistry workflows.
2
Native trans-4-Hyp stereochemistry: Delivers the (2S,4R) configuration required for collagen-model triple-helix stabilization studies.
3
Protected precursor: Benzyl ether prevents O-acylation during chain assembly, supporting longer peptides and higher crude purity.

Risks of Substituting Boc-Hyp(Bzl)-OH in Boc-SPPS


Substituting Boc-Hyp(Bzl)-OH with superficially similar hydroxyproline derivatives introduces critical synthetic incompatibilities that cannot be resolved through generic adjustment. The Boc/Bzl orthogonal protection strategy is specifically engineered for acidolytic Boc-SPPS: the Boc group undergoes TFA-mediated deprotection, while the benzyl ether remains intact until final HF cleavage, preventing premature exposure of the side-chain hydroxyl and eliminating O-acylation side reactions during chain assembly [1]. In contrast, the unprotected analog Boc-Hyp-OH (CAS 13726-69-7) exposes a free hydroxyl group that can undergo undesired O-acylation during coupling, and the Fmoc-based alternative Fmoc-Hyp(tBu)-OH (CAS 122996-47-8) employs Fmoc/tBu protection which is fundamentally incompatible with Boc-SPPS instrumentation and resin chemistry, as the tBu ether is labile to TFA . Furthermore, the cis-stereoisomer Boc-cis-Hyp-OH (CAS 87691-27-8) produces peptides with altered conformational properties that fail to replicate the triple-helix stabilization conferred by native trans-4-hydroxyproline residues .

Unprotected Boc-Hyp-OH
Free 4-hydroxyl may undergo O-acylation during coupling, introducing ester byproducts and reducing crude purity in longer sequences.
Fmoc-Hyp(tBu)-OH
Fmoc/tBu chemistry is incompatible with TFA deprotection cycles; the tBu ether is acid-labile and cannot replace Boc/Bzl in Boc-SPPS instrumentation.
Boc-cis-Hyp-OH (cis diastereomer)
The (2S,4S) configuration fails to stabilize collagen triple helices; conformational properties differ from native trans-4-hydroxyproline.

Boc-Hyp(Bzl)-OH Differentiation Evidence


trans-4-Hydroxyproline Stereochemical Fidelity

The (2S,4R) stereochemistry of Boc-Hyp(Bzl)-OH precisely replicates that of native trans-4-hydroxyproline found in collagen, a configuration essential for triple-helix stabilization. The measured optical rotation [α]20/D of −40° ± 2° (c = 2% in ethanol) confirms the trans geometry . In contrast, Boc-cis-Hyp-OH (CAS 87691-27-8), the cis (2S,4S) diastereomer, exhibits a specific rotation of −50° (c=0.67, MeOH) to −48.0 to −53.0° (c=1, MeOH) . Incorporation of cis-4-hydroxyproline residues into collagen-model peptides abolishes the characteristic triple-helix thermal stabilization observed with trans-4-hydroxyproline [1].

Stereochemical fidelity
Reported
[α]20/D −40° (trans) vs. −48° to −53° (cis); (2S,4R) vs. (2S,4S)
trans configuration essential for collagen-mimetic triple-helix formation.
Solvent and concentration differences; review CoA for exact optical rotation.
Peptide Synthesis Collagen Mimetics Stereochemistry

Orthogonal Boc/Bzl Protection Prevents O-Acylation

Boc-Hyp(Bzl)-OH provides complete orthogonal protection of both the α-amine (Boc, acid-labile to TFA) and the side-chain 4-hydroxyl (Bzl, stable to TFA, cleaved by HF). This design prevents the free hydroxyl group from undergoing O-acylation side reactions during iterative coupling steps. The unprotected analog Boc-Hyp-OH (CAS 13726-69-7) bears a free 4-hydroxyl group (MW 231.25 g/mol) that is susceptible to O-acylation under standard carbodiimide coupling conditions, potentially introducing undesired ester bonds and reducing crude peptide purity . The Bzl ether protection in Boc-Hyp(Bzl)-OH (MW 321.37 g/mol) increases molecular weight by 90.12 g/mol but eliminates this competing reaction pathway entirely .

O-Acylation prevention
Class-level
Bzl-protected hydroxyl vs. unprotected –OH; 90.12 Da mass shift; orthogonal to Boc removal
Suppresses ester side reactions in iterative Boc-SPPS couplings.
Based on protecting-group strategy rationale; verify under specific coupling conditions.
Solid-Phase Peptide Synthesis Boc Chemistry Protecting Group Strategy

Boc-SPPS Compatibility for Collagen Peptide Synthesis

Boc-Hyp(Bzl)-OH is specifically formulated for Boc-SPPS, as indicated by its manufacturer-classified 'reaction suitability: Boc solid-phase peptide synthesis' . This distinguishes it fundamentally from Fmoc-Hyp(tBu)-OH (CAS 122996-47-8), which employs Fmoc/tBu orthogonal protection and is exclusively suitable for Fmoc-SPPS . The critical incompatibility is chemical: the tBu ether protecting group in Fmoc-Hyp(tBu)-OH is cleaved by the TFA solutions used in every Boc-SPPS deprotection cycle, exposing the side-chain hydroxyl prematurely and nullifying the orthogonal protection advantage. The seminal work by Sakakibara and colleagues on collagen-model peptides utilized Boc-Pro-Hyp(Bzl)-Gly building blocks for Merrifield resin-based Boc-SPPS, a protocol that cannot be replicated using Fmoc-protected hydroxyproline derivatives [1].

SPPS chemistry platform
Head-to-head
Boc/Bzl (TFA/HF) vs. Fmoc/tBu (piperidine/TFA); mutually exclusive deprotection logic
Boc-SPPS instruments require Boc/Bzl; tBu ether is TFA-labile and incompatible.
Requires HF cleavage apparatus; cannot be substituted with Fmoc building blocks.
Solid-Phase Peptide Synthesis Collagen Peptides Synthetic Strategy

Validated Precursor for Collagen Triple-Helix Peptides

Boc-Hyp(Bzl)-OH has been employed as the direct precursor for synthesizing (Pro-Hyp-Gly)n collagen-model peptides of defined molecular weight via Boc-SPPS. Sakakibara et al. synthesized (Pro-Hyp-Gly)₅ and (Pro-Hyp-Gly)₁₀ using repeated condensation of Boc-Pro-Hyp(Bzl)-Gly on Merrifield resin, followed by HF cleavage [1]. These hydroxyproline-containing peptides exhibited triple-helical structures with melting temperatures (Tm) approximately 35 °C higher than the corresponding proline-only (Pro-Pro-Gly)n sequences, providing the foundational quantitative evidence for the role of trans-4-hydroxyproline in collagen stabilization .

Collagen triple-helix thermal shift
Reported
ΔTm ≈ +35°C (Hyp-containing vs. Pro-only peptides)
Validates the role of trans-4-Hyp in collagen stabilization.
Synthesized via Boc-Hyp(Bzl)-OH; CD-monitored denaturation.
Collagen Research Triple Helix Stability Biomaterials

Purity and Optical Rotation Consistency

Commercial Boc-Hyp(Bzl)-OH is supplied with consistent purity specifications of ≥95.0% (HPLC) to ≥98% (HPLC) , and a narrow optical rotation range of [α]20/D −40° ± 2° (c = 2% in ethanol) that verifies enantiomeric and diastereomeric integrity . In contrast, the unprotected analog Boc-Hyp-OH exhibits a significantly more variable optical rotation of [α]D = −51 to −55° (c=1 in DMF) and a melting point range of 119–125 °C, indicating broader batch-to-batch variability . The benzyl-protected derivative melts sharply at ~70 °C, a physical property that facilitates reproducible handling and weighing accuracy during SPPS setup .

Purity & rotation consistency
Specification review
≥95–98% HPLC; [α]20/D −40° ± 2°; sharp mp ~70°C
Narrow specifications support reproducible lot-to-lot performance.
Verify CoA; consistent physical constants improve handling and weighing accuracy.
Quality Control Peptide Synthesis Reproducibility

Boc-Hyp(Bzl)-OH Application Scenarios


Collagen-Model Peptide Synthesis via Boc-SPPS

Boc-Hyp(Bzl)-OH is the unequivocal building block of choice for laboratories synthesizing collagen-model peptides using Boc-SPPS. As demonstrated by Sakakibara et al., iterative condensation of Boc-Pro-Hyp(Bzl)-Gly on Merrifield resin yields (Pro-Hyp-Gly)n peptides that form stable triple helices with Tm values approximately 35 °C higher than proline-only controls [1]. This validated route cannot be replicated using Fmoc-protected analogs due to fundamental chemistry incompatibilities .

Hydroxyl Side-Chain Protection in Boc-SPPS

In Boc-SPPS protocols where peptide length exceeds 10 residues or where the peptide contains multiple coupling steps, the benzyl ether protection of the 4-hydroxyl group in Boc-Hyp(Bzl)-OH prevents cumulative O-acylation side reactions. Unprotected Boc-Hyp-OH exposes a free hydroxyl that can undergo undesired ester bond formation under standard carbodiimide coupling conditions, progressively degrading crude product purity . Procurement of Boc-Hyp(Bzl)-OH eliminates this competing pathway entirely.

Native trans-4-Hydroxyproline Peptide Preparation

For applications demanding precise stereochemical fidelity—including collagen-mimetic biomaterials, structural biology studies of proline-rich domains, and synthesis of conformationally constrained peptide therapeutics—Boc-Hyp(Bzl)-OH's defined (2S,4R) trans configuration and narrow optical rotation specification ([α]20/D −40° ± 2°) ensure that the incorporated hydroxyproline residue adopts the native conformation essential for triple-helix stabilization . The cis diastereomer Boc-cis-Hyp-OH produces peptides with altered conformational properties that fail to support collagen-like triple-helix formation .

Integration with Legacy Boc-SPPS Instrumentation

Research facilities operating Boc-SPPS synthesizers and maintaining HF cleavage apparatus are locked into the Boc/Bzl protection strategy. Boc-Hyp(Bzl)-OH is the only commercially available protected hydroxyproline building block fully compatible with this workflow, as Fmoc/tBu-protected alternatives undergo premature tBu ether cleavage during TFA deprotection cycles . Procurement of Boc-Hyp(Bzl)-OH ensures seamless integration into established Boc-SPPS protocols without workflow modification.

Application
Selection Property
Validation Focus
Collagen-model peptide synthesis via Boc-SPPS
Orthogonal Boc/Bzl protection
Triple-helix thermal stability (Tm) confirmation
Hydroxyl side-chain protection in longer peptides
Benzyl ether stability during TFA cycles
Crude purity and O-acylation monitoring
Native trans-4-Hyp incorporation
Defined (2S,4R) stereochemistry
Optical rotation and diastereomeric purity verification
Legacy Boc-SPPS instrumentation integration
Full Boc-chemistry compatibility
Workflow compatibility without modification

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46 linked technical documents
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